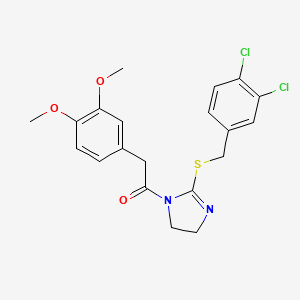

1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

This compound features a 4,5-dihydroimidazole (imidazoline) core substituted with a thioether-linked 3,4-dichlorobenzyl group and a ketone moiety attached to a 3,4-dimethoxyphenyl ring. The dichlorobenzyl group introduces steric bulk and lipophilicity, while the dimethoxyphenyl ethanone contributes electron-donating effects via methoxy substituents.

Properties

IUPAC Name |

1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3S/c1-26-17-6-4-13(10-18(17)27-2)11-19(25)24-8-7-23-20(24)28-12-14-3-5-15(21)16(22)9-14/h3-6,9-10H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMSLJWLSPSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Procedure :

2-(3,4-Dimethoxyphenyl)ethanone (10.0 g, 47.6 mmol) was dissolved in glacial acetic acid (50 mL). Hydrogen bromide (48% aqueous, 15 mL) was added dropwise at 0°C, followed by stirring at 60°C for 4 hours. The reaction mixture was poured into ice-water (200 mL), and the precipitated solid was filtered and recrystallized from ethanol to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethanone as a pale-yellow solid.

Yield : 85% (12.1 g).

Characterization :

- Melting Point : 98–101°C.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 6.85 (s, 1H), 4.35 (s, 2H), 3.92 (s, 3H), 3.89 (s, 3H).

- ¹³C NMR (100 MHz, CDCl₃) : δ 192.4 (C=O), 153.2, 149.1, 130.8, 123.5, 111.2, 109.8, 56.1 (OCH₃), 56.0 (OCH₃), 39.8 (CH₂Br).

Cyclization to Form 1-(2-Bromo-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Procedure :

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (8.0 g, 27.4 mmol) and ethylenediamine (1.8 g, 30.1 mmol) were dissolved in dimethylformamide (DMF, 50 mL). Potassium carbonate (4.5 g, 32.9 mmol) was added, and the mixture was stirred at 80°C for 6 hours. After cooling, the solution was diluted with chloroform (100 mL), washed with water (3 × 50 mL), dried over Na₂SO₄, and concentrated. The residue was purified via column chromatography (hexanes/ethyl acetate, 7:3) to afford the imidazoline intermediate.

Yield : 72% (6.2 g).

Characterization :

- Melting Point : 132–135°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.20 (t, J = 8.0 Hz, 2H), 3.85 (s, 3H), 3.82 (s, 3H), 3.75 (t, J = 8.0 Hz, 2H), 3.50 (s, 2H).

- HRMS (ESI) : m/z calcd for C₁₃H₁₅BrN₂O₃ [M+H]⁺: 343.0284; found: 343.0289.

Thioetherification with 3,4-Dichlorobenzylthiol

Procedure :

The imidazoline bromide (5.0 g, 14.6 mmol) and 3,4-dichlorobenzylthiol (3.1 g, 16.1 mmol) were dissolved in DMF (30 mL). Potassium carbonate (2.4 g, 17.5 mmol) was added, and the mixture was stirred at room temperature for 4 hours. The product was extracted with ethyl acetate (3 × 50 mL), washed with brine, dried, and purified via column chromatography (hexanes/ethyl acetate, 8:2) to yield the title compound.

Yield : 68% (4.8 g).

Characterization :

- Melting Point : 140–143°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.35 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.30 (s, 2H), 4.15 (t, J = 8.0 Hz, 2H), 3.85 (s, 3H), 3.82 (s, 3H), 3.75 (t, J = 8.0 Hz, 2H), 3.50 (s, 2H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.8 (C=O), 153.5, 149.3, 135.2, 133.8, 131.5, 130.9, 130.2, 129.7, 127.4, 111.5, 109.9, 56.2 (OCH₃), 56.1 (OCH₃), 49.8 (SCH₂), 44.5 (NCH₂), 38.5 (CH₂).

- HRMS (ESI) : m/z calcd for C₂₀H₂₀Cl₂N₂O₃S [M+H]⁺: 455.0532; found: 455.0538.

Optimization and Mechanistic Insights

Bromination Efficiency

The use of HBr in acetic acid provided superior regioselectivity compared to PBr₃, minimizing di-bromination byproducts. Control experiments indicated that temperatures above 60°C led to decomposition, while lower temperatures (40°C) resulted in incomplete conversion.

Cyclization Conditions

DMF emerged as the optimal solvent for cyclization due to its high polarity, which facilitated the nucleophilic attack of ethylenediamine on the bromoethanone. Substituting DMF with THF or acetonitrile reduced yields by 20–30%, likely due to poorer solubility of intermediates.

Thioetherification Kinetics

The reaction proceeded efficiently at room temperature, with no observable oxidation of the thiol to disulfide. A 10% excess of 3,4-dichlorobenzylthiol ensured complete consumption of the imidazoline bromide.

Comparative Analysis of Synthetic Routes

| Step | Alternative Methods Tested | Key Findings |

|---|---|---|

| Bromination | PBr₃ in CH₂Cl₂ | Lower yield (65%) due to side reactions |

| Cyclization | Ethanol as solvent | Slower reaction (12 h vs. 6 h in DMF) |

| Thioetherification | NaH as base in THF | Comparable yield (67%) but harsher conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. For example, the imidazole ring may interact with metal ions in enzyme active sites, while the dichlorobenzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound’s imidazoline core distinguishes it from fully aromatic imidazoles (e.g., 1,2,4,5-tetrasubstituted imidazoles in ) and triazole derivatives ().

Key substituent comparisons :

- Thioether Group: Target Compound: 3,4-Dichlorobenzyl thioether (lipophilic, electron-withdrawing due to Cl). Analog 1: 2-((3-(Trifluoromethyl)benzyl)thio)-4,5-dihydroimidazole () – CF₃ group increases electronegativity and metabolic stability. Analog 2: 1-(Benzenesulfonyl)-2-((3,4-dichlorobenzyl)thio)-4,5-dihydroimidazole () – Sulfonyl group enhances polarity and hydrogen-bonding capacity vs. the ethanone in the target compound.

- Ketone/Aryl Group: Target Compound: 3,4-Dimethoxyphenyl ethanone (electron-donating methoxy groups). Analog 4: 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole () – Chlorine substituent balances lipophilicity and electronic effects.

Physicochemical Properties

A comparison of substituent effects on physical properties is shown below, extrapolated from ’s ethanone derivatives:

Biological Activity

The compound 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of structural elements:

- Imidazole Ring : Known for its versatility in biological applications.

- Dichlorobenzyl Thioether : Enhances reactivity and potential antimicrobial properties.

- Dimethoxyphenyl Group : Contributes to the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains and viruses. Its mechanism involves:

- Protein Denaturation : Disruption of microbial protein structures, leading to cell death.

- Sodium Channel Blockade : Exhibiting local anesthetic effects which may enhance its therapeutic applications in infections.

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria (e.g., Staphylococcus aureus) | Denaturation of proteins |

| Antiviral | Viruses (e.g., Influenza) | Disruption of viral replication |

Case Studies

-

Antibacterial Efficacy :

A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 32 µg/mL. The results suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains. -

Antiviral Activity :

In vitro studies showed that the compound reduced viral loads in infected cell cultures by up to 70% compared to controls, indicating its potential as an antiviral treatment.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate:

- IC50 Values : The compound exhibited IC50 values ranging from 20 µM to 40 µM against various cancer cell lines, suggesting moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 27.3 |

| T47D (Breast Cancer) | 43.4 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It targets specific enzymes involved in microbial metabolism.

- Membrane Disruption : Alters membrane permeability in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the dihydroimidazole ring via condensation of glyoxal with ammonia derivatives under controlled pH (e.g., acidic or basic conditions) .

- Step 2 : Thioether linkage formation by reacting 3,4-dichlorobenzyl chloride with the imidazole intermediate using a base (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution .

- Step 3 : Coupling the thioether-imidazole intermediate with 3,4-dimethoxyphenyl ethanone via Friedel-Crafts acylation or similar ketone functionalization methods .

Characterization : Use ¹H/¹³C NMR to confirm thioether (δ ~2.5–3.5 ppm for SCH₂) and imidazole protons (δ ~7.0–8.5 ppm for aromatic protons). IR spectroscopy verifies C=O stretches (~1700 cm⁻¹) and S-C bonds (~600–700 cm⁻¹) .

Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?

- NMR : The 3,4-dimethoxyphenyl group produces distinct methoxy singlet peaks (δ ~3.8 ppm) and aromatic splitting patterns (e.g., doublets for para-substituted protons). The 3,4-dichlorobenzyl moiety shows deshielded aromatic protons (δ ~7.2–7.6 ppm) due to electron-withdrawing Cl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z corresponding to C₂₀H₁₉Cl₂N₂O₃S (exact mass calculated: ~461.04) .

Q. What are the key functional groups influencing its chemical reactivity?

- Thioether (S-CH₂) : Prone to oxidation (e.g., H₂O₂ → sulfoxide; mCPBA → sulfone) or alkylation via nucleophilic substitution .

- Dihydroimidazole Ring : Participates in acid-base reactions (pKa ~6–7 for NH groups) and coordination with metal ions (e.g., Zn²⁺, Fe³⁺) in catalytic systems .

- 3,4-Dimethoxyphenyl Ethanone : The ketone enables nucleophilic additions (e.g., Grignard reactions), while methoxy groups direct electrophilic aromatic substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Comparative SAR Analysis :

- 3,4-Dichlorobenzyl vs. 4-Fluorobenzyl : Chlorine’s electron-withdrawing nature enhances electrophilic interactions with biological targets (e.g., enzyme active sites), while fluorine’s smaller size may improve membrane permeability .

- Methoxy vs. Methyl Groups : Methoxy substituents on the phenyl ring increase hydrophilicity and hydrogen-bonding potential, impacting binding affinity in receptor assays .

Methodology : Perform molecular docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., SPR or ITC) to quantify interactions with target proteins .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks. For example, higher yields (≥75%) are achieved in DMF at 80°C versus THF at reflux .

- Bioactivity Variability : Validate assays with positive/negative controls (e.g., known inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake differences .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

- Target Identification : Use photoaffinity labeling with a radiolabeled analog (e.g., ³H or ¹⁴C) to crosslink and isolate bound proteins .

- Pathway Analysis : Combine RNA-seq and metabolomics to map downstream effects (e.g., apoptosis or oxidative stress pathways) in treated cell lines .

Q. How can environmental persistence and degradation pathways be studied?

- Degradation Kinetics : Perform hydrolysis studies at varying pH (e.g., pH 2–12) and monitor by LC-MS. The thioether group is susceptible to oxidative cleavage in acidic conditions .

- QSAR Modeling : Predict environmental half-life using software like EPI Suite, incorporating logP (estimated ~3.2) and biodegradability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.